7-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Description

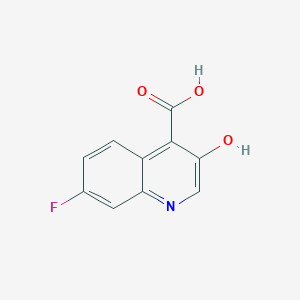

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a fluoroquinoline derivative characterized by a carboxylic acid group at position 4, a hydroxyl group at position 3, and a fluorine atom at position 7 on the quinoline scaffold. This structure is analogous to bioactive quinolones, which are known for antimicrobial activity due to their inhibition of bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name |

7-fluoro-3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHVNXLMDXHFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464829-28-4 | |

| Record name | 7-fluoro-3-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-4-hydroxyquinoline with suitable carboxylating agents. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid, followed by heating under reflux for an extended period .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. The compound is part of a broader class of hydroxyquinoline derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications in the quinoline structure can enhance antibacterial activity, particularly against drug-resistant strains .

Antioxidant Properties

The antioxidant activity of this compound has been investigated, revealing its potential to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Pharmacological Applications

The pharmacological profile of this compound suggests several therapeutic applications.

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. For example, brequinar sodium, a related compound, has been identified as an immunosuppressive agent with anticancer effects. Studies on this compound indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the compound's antioxidant capabilities, it has been proposed as a neuroprotective agent. Research suggests that it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential biological processes in bacteria. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations:

- Fluorine Position : Fluorine at position 7 (target compound) vs. 6 () impacts bacterial target affinity. For instance, 6-fluoro derivatives (e.g., NSC 368390) show potent antitumor and antibacterial effects .

- Hydroxyl vs.

- Substituent Complexity : Piperazinyl () or biphenyl groups () improve water solubility and bioavailability, whereas methoxy () increases lipophilicity .

Physicochemical Properties

Biological Activity

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

- Molecular Formula : C10H6FNO3

- Molecular Weight : 207.16 g/mol

- IUPAC Name : 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Antioxidant Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit significant antioxidant properties. A study utilized the ABTS decolorization assay to evaluate the antioxidant activity of various synthesized quinoline derivatives. The results showed that certain compounds demonstrated potent antioxidant activity, which is crucial for combating oxidative stress-related diseases .

| Compound | Antioxidant Activity (ABTS Assay) |

|---|---|

| This compound | Moderate to High |

| 8-Hydroxyquinoline | High |

| Other Derivatives | Mild to Moderate |

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been extensively studied. In one investigation, compounds were evaluated against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa. Some derivatives showed promising results with high selectivity towards specific pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline derivatives. For instance, a series of quinoline-4-carboxamide derivatives were screened for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. One compound exhibited an EC50 value of 120 nM, indicating moderate potency against cancer cell lines .

| Compound | Cancer Cell Line | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | P. falciparum (3D7) | 120 | >100 |

| Compound 2 | H460 (Lung cancer) | <10 | High |

Case Studies

- Antioxidant Evaluation : A study synthesized a series of hydroxyquinoline derivatives and evaluated their antioxidant activities using various assays. The findings indicated that structural modifications significantly influenced their efficacy, with some compounds demonstrating superior antioxidant properties compared to established antioxidants .

- Antimicrobial Screening : In another study, the synthesized quinoline derivatives were tested against multiple bacterial strains. Results showed that some compounds had significant antimicrobial activity, suggesting their potential as therapeutic agents in treating infections .

- Anticancer Mechanism : A focused investigation into the mechanism of action revealed that certain quinoline derivatives can inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cancer cells. This novel mechanism presents a promising avenue for developing new anticancer therapies .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions. For example:

-

Heating at 120–150°C in polar aprotic solvents (e.g., DMSO) removes CO₂, yielding 7-fluoro-4-hydroxyquinoline .

-

Reaction efficiency depends on substituent electronic effects; the electron-withdrawing fluorine at C7 enhances decarboxylation rates compared to non-fluorinated analogs .

Conditions and Outcomes

| Substrate | Temperature (°C) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| FQCA | 140 | DMSO | FQ | 85–90 |

Esterification and Acyl Transfer

The carboxylic acid reacts with alcohols or acylating agents:

-

Methyl ester formation : Treatment with methanol and H₂SO₄ yields ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) .

-

Acetylation : Heating with acetic anhydride/acetic acid acetylates the hydroxyl group at C4, producing 3-carboxy-4-acetoxy-7-fluoroquinoline .

Representative Esterification Data

| Reagent | Catalyst | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| CH₃OH + H₂SO₄ | H₂SO₄ | 12 | FQCE | 78 |

| (Ac)₂O + AcOH | None | 6 | 4-Acetoxy derivative | 85 |

Alkylation and Ether Formation

The hydroxyl group at C4 participates in nucleophilic substitutions:

-

Williamson ether synthesis : Reaction with ethyl bromoacetate in DMF using K₂CO₃ yields 4-(ethoxycarbonylmethoxy)-7-fluoroquinoline-3-carboxylic acid .

-

Aralkylation : Benzyl halides in basic conditions form aralkyl ethers, enhancing lipophilicity for pharmacological studies .

Alkylation Example

| Substrate | Alkylating Agent | Base | Product | Yield (%) |

|---|---|---|---|---|

| FQCA | Ethyl bromoacetate | K₂CO₃ | Ethoxycarbonylmethyl ether | 72 |

Cyclization and Ring Modification

The quinoline core undergoes cyclization in the Gould–Jacobs reaction:

-

Heating with dipolarophiles (e.g., phenyl acetic acid) forms fused heterocycles .

-

Fluorine at C7 directs regioselectivity in cycloadditions due to its electron-withdrawing nature .

Metal Coordination and Chelation

The compound acts as a bidentate ligand via the hydroxyl and carboxylate groups:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis and NMR spectroscopy .

-

Chelation modulates antioxidant activity, as observed in free-radical scavenging assays .

pH-Dependent Tautomerism

In aqueous solutions, tautomerism between the 4-hydroxyl and 4-oxo forms occurs:

Biological Derivatization

Q & A

Q. What are the key synthetic routes for 7-fluoro-3-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of halogenated benzoic acid derivatives with ethyl 3-(N,N-dimethylamino)acrylate, followed by fluorination and hydroxylation steps. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a precursor) is synthesized via condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with cyclopropylamine and ethyl acrylate derivatives . Yield optimization requires precise control of temperature (70–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Hydrolysis under alkaline conditions (e.g., NaOH/EtOH) is critical for converting ester intermediates to the carboxylic acid form .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Key techniques include:

- Mass Spectrometry (MS): Confirms molecular weight (e.g., observed [M+H]⁺ peak at m/z 252.2 for the parent ion).

- ¹H/¹³C NMR: Identifies substituent positions (e.g., fluorine-induced splitting patterns in aromatic protons, hydroxy group at δ 12–14 ppm).

- IR Spectroscopy: Detects functional groups (e.g., broad O–H stretch at 3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Elemental Analysis: Validates purity (>98% C, H, N content) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is hygroscopic and prone to photodegradation. Storage recommendations:

- Temperature: –20°C in airtight containers.

- Light Protection: Amber glass vials to prevent UV-induced decomposition.

- Moisture Control: Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and hydroxylation steps be addressed during synthesis?

Regioselectivity in fluorination is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro at position 3) direct fluorination to position 6 via electrophilic aromatic substitution. Hydroxylation at position 4 is achieved using catalytic hydroxylamine derivatives under acidic conditions (pH 4–5). Computational modeling (DFT) aids in predicting reactive sites, while HPLC monitors intermediate purity .

Q. What methodologies are used to analyze impurities in this compound, and how are they mitigated?

Common impurities include decarboxylated byproducts and ethyl ester residuals. Analytical strategies:

- HPLC-MS: Detects trace impurities (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate at m/z 285.1) with C18 columns and gradient elution (acetonitrile/0.1% formic acid).

- Recrystallization: Ethanol/water mixtures (3:1 v/v) improve purity by removing hydrophobic byproducts.

- Reaction Monitoring: In situ FTIR tracks decarboxylation during hydrolysis .

Q. How does structural modification at position 7 (e.g., aminoethyl or piperazinyl groups) impact antibacterial activity?

Derivatives with 7-(2-aminoethyl)amino or 7-piperazinyl substituents exhibit enhanced Gram-negative activity due to improved membrane penetration. For example:

Q. What computational tools are employed to predict the compound’s reactivity and interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.